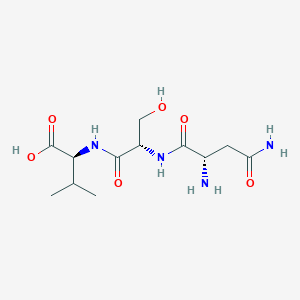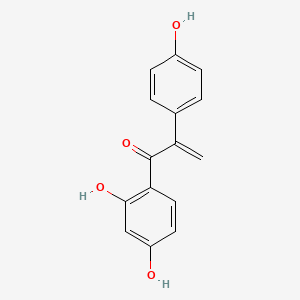
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-one backbone with hydroxyphenyl groups at the 1 and 2 positions, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate hydroxybenzaldehydes with acetophenone derivatives under basic conditions. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in ethanol or methanol as solvents. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with new functional groups.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate enzyme activity and influence cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxy groups, which influences its reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
特性
CAS番号 |
153409-51-9 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-8,16-18H,1H2 |
InChIキー |
MPNKZWIUITZJCR-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


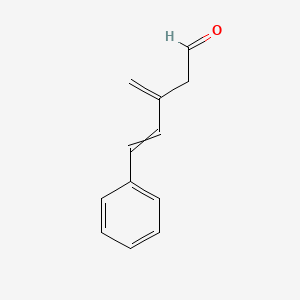
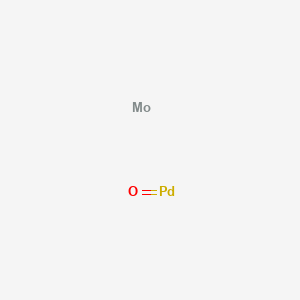



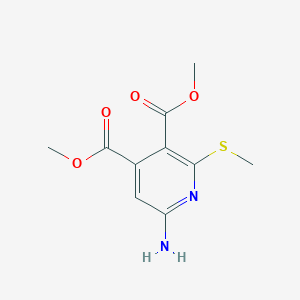
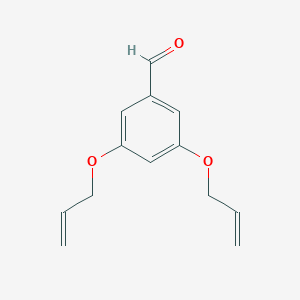

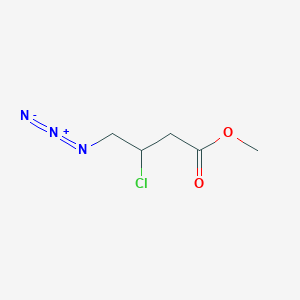

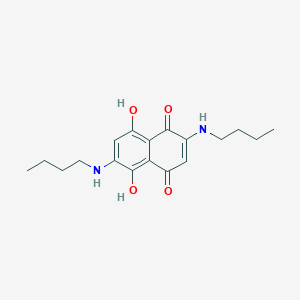
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

